molecular formula C9H10O2 B3016414 2,3-dihydro-1H-indene-2,5-diol CAS No. 51927-77-6

2,3-dihydro-1H-indene-2,5-diol

Cat. No. B3016414
CAS RN: 51927-77-6
M. Wt: 150.177
InChI Key: XNXNPJAZZGQZRD-UHFFFAOYSA-N
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Description

The compound "2,3-dihydro-1H-indene-2,5-diol" is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The "2,3-dihydro" portion indicates that the compound has two additional hydrogen atoms, reducing the double bond in the cyclopentene ring, while the "2,5-diol" denotes the presence of two hydroxyl groups at the 2nd and 5th positions of the indene structure.

Synthesis Analysis

The synthesis of indene derivatives has been explored through various methods. One approach involves the electrophilic cyclization of 2-substituted ethynylmalonates to produce 3-iodo-1H-indene derivatives, which can then be used as substrates in further reactions . Another method described the synthesis of brominated indene derivatives, which were obtained from a precursor dihydroxydione compound . Additionally, a novel synthesis route for dialkyl-dihydroxydiones was reported, which includes the unexpected participation of oxygen during the nucleophilic addition of alkylmagnesium bromide to a biindanylidene tetraone .

Molecular Structure Analysis

The molecular structure of indene derivatives can be complex, and X-ray crystallography has been used to determine the structures of newly synthesized compounds . For instance, the crystal structure of a brominated indene derivative revealed a tight molecular arrangement compared to its precursor . The structure of this compound itself is not directly discussed in the provided papers, but the structural analyses of related compounds can offer insights into the potential geometry and conformation of this molecule.

Chemical Reactions Analysis

Indene derivatives can participate in various chemical reactions. The cyclization of 5-hydroxy-1,3-diketones to 2,3-dihydro-4H-pyran-4-ones, for example, is mediated by indium(III) chloride and is highly dependent on temperature and metal complex formation . Although this reaction does not directly involve this compound, it demonstrates the reactivity of similar hydroxyl-containing compounds under cyclization conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indene derivatives can be influenced by substituents on the indene ring. For example, the substitution of hydrogen atoms by bromines in the methyl group on the benzene rings of biindenylidenedione significantly affected its properties, including UV-Vis absorption spectra, photochromic, and photomagnetic properties . NMR analysis is a powerful tool to determine the chemical shifts and coupling constants of hydrogen and carbon atoms in indene derivatives, providing detailed information about their electronic environment . The NMR spectra of this compound would likely show characteristic signals for the hydroxyl groups and the saturated cyclopentene ring.

Scientific Research Applications

Molecular Structure and Vibrational Study

2,3-Dihydro-1H-indene, also known as indan, is a hydrocarbon petrochemical compound. Its derivative, 1H-indene-1,3(2H)-dione, functions as an anticoagulant, preventing blood coagulation. Research by Prasad et al. (2010) focused on determining and analyzing the equilibrium geometries and harmonic frequencies of these molecules. The study showed that both molecules have a non-planar optimized structure, and there was a notable agreement between experimental and calculated normal modes of vibrations. The research also highlighted that 1H-indene-1,3(2H)-dione is more reactive and polar than 2,3-dihydro-1H-indene (Prasad et al., 2010).

Synthesis of Derivatives

Hu et al. (2022) reported the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through a decarbonylative cycloaddition process involving 1H-indene-1,2,3-trione and norbornene. This synthesis was catalyzed by rhodium (I) and involved direct carbon-carbon bond cleavage (Hu et al., 2022).

Electrophilic Cyclization

Khan and Wirth (2009) synthesized 3-iodo-1H-indene derivatives through a process involving iodonium-promoted carbocyclization of ethynylmalonates. This method successfully converted various ethynylmalonates into cyclized products, demonstrating potential applications in further reactions (Khan & Wirth, 2009).

Stereoselective Synthesis

Kumar et al. (2013) conducted domino reactions to stereoselectively synthesize novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones. This process, conducted in water, resulted in the creation of three contiguous stereocenters, highlighting the molecule's potential in stereoselective organic synthesis (Kumar et al., 2013).

Diastereospecific Alkoxycarbonylation

Olivieri et al. (2023) achieved the synthesis of dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate via a diastereospecific bis-alkoxycarbonylation reaction. This synthesis utilized readily available 1H-indene, benzyl alcohol, and carbon monoxide, with the catalyst formed in situ (Olivieri et al., 2023).

Ultrasound-assisted Synthesis

Ghahremanzadeh et al. (2011) reported an ultrasound-assisted synthesis method for creating derivatives of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione). This method utilized ethanol as a solvent and p-TSA as a catalyst, demonstrating an efficient and environmentally benign approach (Ghahremanzadeh et al., 2011).

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1h-indene-2,5-diol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Pharmacokinetics

It is known that the compound is a colorless liquid, insoluble in water but soluble in alcohol and other organic solvents . This suggests that its bioavailability could be influenced by factors such as the route of administration and the presence of other compounds.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that the compound’s action could be influenced by the composition of the surrounding medium . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

2,3-dihydro-1H-indene-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9-11H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXNPJAZZGQZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51927-77-6
Record name 2,3-dihydro-1H-indene-2,5-diol
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